2-Hydroxy-3-methoxycinnamic acid
Overview
Description
2-Hydroxy-3-methoxycinnamic acid, also known as ferulic acid, is a phenolic compound widely found in plant cell walls. It is a derivative of cinnamic acid and is known for its potent antioxidant properties. This compound is prevalent in cereals, vegetables, fruits, and certain traditional Chinese medicines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methoxycinnamic acid can be synthesized through various methods. One common approach involves the use of metabolically engineered Escherichia coli. In this method, genes encoding enzymes such as tyrosine ammonia-lyase, p-coumarate 3-hydroxylase, and caffeic acid O-methyltransferase are introduced into E. coli, enabling the production of this compound from L-tyrosine .
Industrial Production Methods: Commercially, this compound is often extracted from plant materials rich in this compound, such as wheat and rice bran. The extraction process typically involves alkaline hydrolysis or esterase treatment to release the compound from the plant cell walls .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methoxycinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
2-Hydroxy-3-methoxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: Its antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: This compound has shown potential in the treatment of cancer, diabetes, and cardiovascular diseases due to its anti-inflammatory and anticancer properties
Industry: It is used in the food and cosmetics industries for its preservative and anti-aging effects.
Mechanism of Action
The mechanism by which 2-Hydroxy-3-methoxycinnamic acid exerts its effects involves its ability to form a resonant-stable phenoxy radical. This radical scavenges free radicals, thereby preventing oxidative damage to cells. The compound also modulates various molecular pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
2-Hydroxy-3-methoxycinnamic acid is similar to other hydroxycinnamic acids such as:
- Caffeic Acid
- p-Coumaric Acid
- Sinapic Acid
Uniqueness: What sets this compound apart is its potent antioxidant activity and its widespread presence in various plant sources. Its ability to interact with polysaccharides and lipids in plant cell walls also contributes to its unique properties .
Properties
IUPAC Name |
(E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-8-4-2-3-7(10(8)13)5-6-9(11)12/h2-6,13H,1H3,(H,11,12)/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFPHVWLPRCAGD-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-(2-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037644 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3626-94-6 | |
Record name | 3-(2-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037644 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183 - 184 °C | |
Record name | 3-(2-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037644 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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